molecular formula C14H25N3O4S B2893466 4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one CAS No. 2097902-74-2

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2893466
CAS RN: 2097902-74-2
M. Wt: 331.43
InChI Key: NHPCQQSZNQTMNA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

Synthesis and Characterization

4-Tert-butyl-3-(4-methanesulfonylpiperazine-1-carbonyl)pyrrolidin-2-one and related compounds have been explored in various scientific research contexts, particularly in the synthesis and characterization of polymers and organic compounds. For instance, aromatic diamine monomers containing tert-butyl substituents have been synthesized for the development of poly(pyridine–imide)s. These polymers, derived from tert-butyl substituted monomers, exhibit amorphous properties, good solubility in polar solvents, and excellent thermal stability, with applications potentially extending to high-performance materials due to their fluorescent properties and thermal resilience (Lu et al., 2014).

Catalysis and Organic Synthesis

In catalysis, tert-butyl substituted compounds serve as efficient organocatalysts. For example, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether has been identified as a highly effective bifunctional organocatalyst for asymmetric Michael addition reactions. These reactions are fundamental in organic synthesis, leading to products with high yields and excellent enantioselectivities, demonstrating the value of tert-butyl substituted compounds in stereoselective synthesis (Wang et al., 2009).

Asymmetric Synthesis of Amines

Furthermore, N-tert-Butanesulfinyl imines have been highlighted as versatile intermediates for the asymmetric synthesis of amines. This methodology leverages the tert-butanesulfinyl group as a chiral directing group, enabling the synthesis of a wide range of highly enantioenriched amines. Such amines have significant applications in the development of pharmaceuticals and agrochemicals, illustrating the importance of tert-butyl substituted compounds in the synthesis of chiral molecules (Ellman et al., 2002).

Metal-Mediated Synthesis

The metalation of tert-butyl substituted compounds has also been investigated, showcasing their role in facilitating carbon-carbon coupling reactions. For instance, the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc and subsequent reactions have been studied, offering pathways to synthesize complex organometallic compounds with potential applications in catalysis and organic synthesis (Westerhausen et al., 2001).

properties

IUPAC Name

4-tert-butyl-3-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-14(2,3)10-9-15-12(18)11(10)13(19)16-5-7-17(8-6-16)22(4,20)21/h10-11H,5-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPCQQSZNQTMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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